4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
Description
This compound features a pyrazolo[1,5-a]pyrazine core, a bicyclic heteroaromatic system, substituted at three key positions:
- Position 2: A 4-methoxyphenyl group, contributing electron-donating effects via the methoxy substituent.
- Position 3: A carbaldehyde (-CHO) group, a reactive site for further derivatization (e.g., formation of hydrazones or Schiff bases) .
- Position 4: A piperazine ring linked to a 2,3-dimethylphenyl group, a structural motif common in ligands targeting neurotransmitter receptors (e.g., dopamine D3 receptors) .
The carbaldehyde group distinguishes it from many analogs and provides a handle for functionalization, while the 2,3-dimethylphenyl-piperazine moiety may influence receptor binding selectivity compared to other aryl-piperazine derivatives .
Properties
IUPAC Name |
4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c1-18-5-4-6-23(19(18)2)29-13-15-30(16-14-29)26-25-22(17-32)24(28-31(25)12-11-27-26)20-7-9-21(33-3)10-8-20/h4-12,17H,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVDWXQQADYBKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN4C3=C(C(=N4)C5=CC=C(C=C5)OC)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde is a pyrazolo derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing existing research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.46 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that pyrazolo derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to This compound possess potent antibacterial and antifungal activities.
| Compound | Activity Type | Reference |
|---|---|---|
| 5-methyl-2-(5-methyl-1H-pyrazole-4-carbonyl) | Antimicrobial | Umesha et al. |
| 3-(2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-1H-pyrazole | Antifungal | Goulioukina et al. |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in disease processes. For example, it has been studied as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo synthesis of pyrimidines.
- Inhibition Studies : Compounds with similar structures demonstrated significant inhibition of DHODH in vitro assays, suggesting potential applications in immunosuppressive therapies .
Case Study 1: Antiviral Activity
A study assessed the antiviral activity of pyrazolo derivatives against measles virus. The results indicated that certain derivatives could effectively reduce viral replication, showcasing their potential as antiviral agents .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of pyrazolo compounds. The study revealed that these compounds could induce apoptosis in cancer cell lines, marking them as candidates for further development in cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Core Structure Variations :
- The pyrazolo[1,5-a]pyrazine core is shared with analogs in Table 1, but substituents vary significantly. For example, halogenated aryl groups (e.g., 4-fluorophenyl in ) increase lipophilicity and receptor affinity, while methoxy groups (as in the target compound) enhance electron density .
Piperazine Substitution :
- The 2,3-dimethylphenyl-piperazine group in the target compound may confer selectivity for dopamine D3 receptors over D2, as similar dimethyl-substituted aryl-piperazines show preferential D3 binding . In contrast, 4-chlorophenyl-piperazine derivatives (e.g., ) are associated with broader receptor interactions.
Carbaldehyde Reactivity :
- The -CHO group in the target compound is a unique feature absent in most analogs. This group enables the formation of hydrazones (as seen in pyrazoline-carbaldehyde derivatives ) or imine linkages for drug conjugates, enhancing pharmacological versatility .
Synthetic Approaches :
- Piperazine-linked analogs are typically synthesized via reductive amination (e.g., using sodium triacetoxyborohydride) , while carbaldehyde groups are introduced via oxidation of hydroxymethyl precursors or Vilsmeier-Haack formylation .
Research Implications
- Pharmacological Potential: The target compound’s structural features align with dopamine receptor ligands but require validation via binding assays. Comparative studies with and could clarify the impact of 2,3-dimethylphenyl vs. halogenated aryl groups.
- Derivatization Opportunities : The carbaldehyde group offers pathways to synthesize prodrugs or bifunctional molecules, as demonstrated in pyrazole-carbaldehyde-based antimicrobial agents .
Q & A
Q. What are the key considerations for synthesizing pyrazolo[1,5-a]pyrazine derivatives with piperazine and carbaldehyde substituents?
Synthesis of this compound involves multi-step reactions, including:
- Condensation reactions to form the pyrazolo[1,5-a]pyrazine core.
- Substitution reactions to introduce the 2,3-dimethylphenylpiperazine and 4-methoxyphenyl groups.
- Carbaldehyde functionalization via oxidation or formylation of pyrazole intermediates . Methodological Tip: Optimize reaction conditions (e.g., solvent polarity, temperature) to prevent side products like azide cyclization byproducts .
Q. How can researchers characterize the structural and electronic properties of this compound?
Use a combination of:
Q. What preliminary assays are recommended for evaluating biological activity?
Prioritize:
- Receptor binding assays (e.g., dopamine D3, serotonin receptors) due to structural similarity to piperazine-containing ligands .
- Enzyme inhibition studies (e.g., phosphodiesterases, kinases) using fluorogenic substrates .
- Cellular viability assays (e.g., MTT) to screen for cytotoxicity in cancer cell lines .
Advanced Research Questions
Q. How can researchers resolve low yields in the final carbaldehyde formation step?
- Reaction Optimization :
Q. What strategies address contradictory spectral data (e.g., NMR vs. crystallography)?
- Perform dynamic NMR to detect conformational flexibility in solution (e.g., piperazine ring inversion) .
- Use DFT calculations to model electronic environments and compare with experimental NMR shifts .
- Validate crystallographic data with Hirshfeld surface analysis to identify intermolecular interactions affecting solid-state conformation .
Q. How to design structure-activity relationship (SAR) studies targeting neuropharmacological applications?
- Core Modifications : Compare pyrazolo[1,5-a]pyrazine with pyrazolo[3,4-d]pyridazin-4-ones to assess heterocycle rigidity .
- Substituent Variations :
| Group | Biological Impact | Example |
|---|---|---|
| 4-Methoxyphenyl | Enhances lipophilicity and CNS penetration | Replace with 4-fluorophenyl for polarity studies . |
| 2,3-Dimethylphenyl | Modulates dopamine receptor affinity | Test 2,4-dichlorophenyl for higher selectivity . |
Q. What methods identify the primary biological targets of this compound?
- Kinobead profiling to screen for kinase interactions .
- GPCR Panels (e.g., Eurofins Cerep) to test receptor binding .
- Molecular docking with homology models of dopamine D3 receptors .
Q. How to optimize solubility for in vivo studies without compromising activity?
- Formulation Strategies :
| Approach | Benefit |
|---|---|
| Salt formation (e.g., HCl) | Improves aqueous solubility . |
| PEGylation | Enhances bioavailability . |
- Structural Tweaks : Introduce polar groups (e.g., hydroxyl, amine) on the piperazine ring .
Q. What analytical techniques validate metabolic stability in hepatic microsomes?
Q. How to reconcile conflicting biological data (e.g., in vitro vs. in vivo efficacy)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
